2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)-
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Overview
Description
2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)- is an organic compound that belongs to the class of tropones Tropones are non-benzenoid aromatic compounds characterized by a seven-membered ring with three conjugated double bonds and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)- can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction typically requires mild conditions and yields the desired product with good efficiency . Another method involves the Hofmann elimination and bromination of tropinone, which indirectly leads to the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using selenium dioxide or other suitable oxidizing agents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) and various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide typically yields the corresponding ketone, while reduction with LiAlH4 can produce the corresponding alcohol.
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)- has several scientific research applications, including:
Medicine: Research into its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Tropone (2,4,6-Cycloheptatrien-1-one): A related compound with a similar structure but without the hydrazino and isopropyl groups.
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): Contains an additional hydroxyl group, making it more reactive in certain types of reactions.
Hinokitiol (2-hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one): Similar to tropolone but with an isopropyl group, known for its antimicrobial properties.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-hydrazino-4-(1-methylethyl)- is unique due to the presence of both hydrazino and isopropyl groups, which confer distinct chemical properties and reactivity compared to other tropones
Properties
CAS No. |
55438-25-0 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-hydrazinyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H14N2O/c1-7(2)8-4-3-5-10(13)9(6-8)12-11/h3-7H,11H2,1-2H3,(H,12,13) |
InChI Key |
BWWZWOVOYNMDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=O)C(=C1)NN |
Origin of Product |
United States |
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